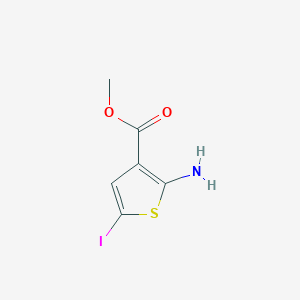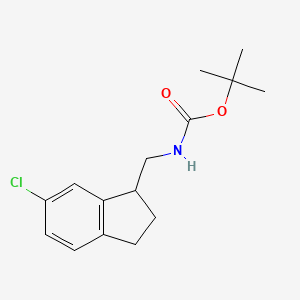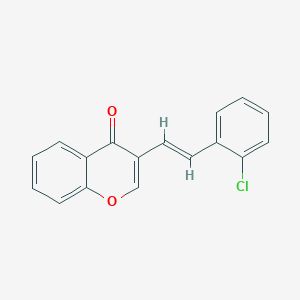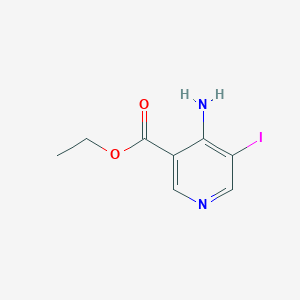
Ethyl 4-amino-5-iodonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-5-iodonicotinate is an organic compound with the molecular formula C8H8IN2O2 It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 4-position, and an iodine atom at the 5-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-5-iodonicotinate typically involves the iodination of ethyl 4-amino-nicotinate. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions generally include:
Diazotization: Using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Iodination: Adding potassium iodide (KI) to the diazonium salt solution.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions with optimized conditions for higher yields and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Purification steps: Such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Ethyl 4-amino-5-iodonicotinate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution products: Such as biaryl compounds from Suzuki-Miyaura coupling.
Oxidation products: Such as nitro derivatives.
Reduction products: Such as primary amines.
科学研究应用
Ethyl 4-amino-5-iodonicotinate has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic synthesis: Serves as an intermediate in the preparation of more complex molecules.
Biological studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of Ethyl 4-amino-5-iodonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amino group can form hydrogen bonds, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
Ethyl 4-amino-6-chloro-5-iodonicotinate: Similar structure but with a chlorine atom at the 6-position.
Ethyl 4-amino-3-iodonicotinate: Similar structure but with the iodine atom at the 3-position.
Ethyl 4-amino-5-bromonicotinate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Ethyl 4-amino-5-iodonicotinate is unique due to the presence of the iodine atom at the 5-position, which can influence its reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its analogs with different halogens or substitution patterns.
属性
分子式 |
C8H9IN2O2 |
|---|---|
分子量 |
292.07 g/mol |
IUPAC 名称 |
ethyl 4-amino-5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H9IN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11) |
InChI 键 |
ORZXAGUKVPSLQG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=CC(=C1N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11840068.png)
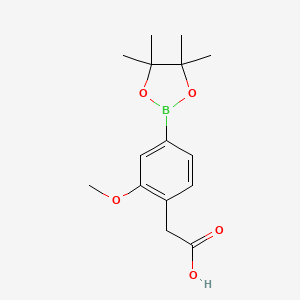
![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)



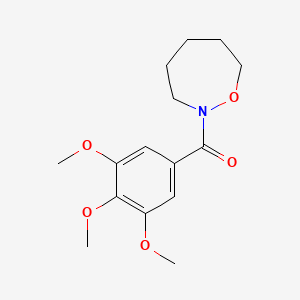
![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
